molecular formula C27H35N5O2 B1671105 Edicotinib CAS No. 1142363-52-7

Edicotinib

Numéro de catalogue B1671105
Numéro CAS: 1142363-52-7
Poids moléculaire: 461.6 g/mol
Clé InChI: BNVPFDRNGHMRJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Edicotinib, also known as JNJ-40346527, JNJ-527, and PRV-6527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase . It has been tested extensively in people for conditions such as Alzheimer’s disease, cancer, arthritis, and inflammatory bowel disease .


Molecular Structure Analysis

The molecular formula of Edicotinib is C27H35N5O2 . The structure of Edicotinib was modelled in Amber10:EHT molecular force field .


Chemical Reactions Analysis

Edicotinib is a potent, selective, brain penetrant and orally active colony-stimulating factor-1 receptor (CSF-1R) inhibitor . It exhibits less inhibitory effects on KIT and FLT3 .


Physical And Chemical Properties Analysis

Edicotinib has a molecular weight of 461.6 . It is soluble in DMSO at a concentration of ≥ 10 mg/mL . The storage conditions recommended are 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .

Applications De Recherche Scientifique

1. Application in Prostate Cancer Treatment

  • Summary of Application : Edicotinib, a CSF-1R inhibitor, is being studied for its potential to alter the balance within the prostate tumor microenvironment (TME) to promote antitumor immune responses .
  • Methods of Application : In a presurgical study, patients with localized prostate cancer received 4 weeks of daily edicotinib prior to radical prostatectomy . Treated and untreated control prostatectomy specimens and patient-matched pre- and post-treatment peripheral blood mononuclear cells (PBMCs) and bone marrow samples were evaluated .
  • Results : No changes in serum prostate-specific antigen (PSA) levels or pathologic complete remissions (pCRs) were observed . Edicotinib led to a decreased frequency of CD38 + T cells, natural killer cells, and myeloid cells in prostate tumors, bone marrow, and PBMCs .

2. Application in Alzheimer’s Disease Treatment

  • Summary of Application : Edicotinib, also termed JNJ-40346527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor tyrosine kinase (CSF1R). It is being studied for its potential role in Alzheimer’s disease treatment .
  • Results : In N13 microglial cells, edicotinib led to a dose-dependent decrease of CSF1R activation and a concurrent reduction of ERK1 and ERK2 phosphorylation .

3. Application in Rheumatoid Arthritis

  • Results : Unfortunately, Edicotinib did not meet the primary endpoint in the trial for rheumatoid arthritis .

4. Application in Hodgkin’s Lymphoma

  • Results : Unfortunately, Edicotinib did not meet the primary endpoint in the trial for Hodgkin’s lymphoma .

5. Application in Prion Disease

  • Summary of Application : Edicotinib was tested in mouse models of prion disease . The drug entered the brain and inhibited proliferation of microglia .
  • Results : In the prion mice, the drug entered the brain and inhibited proliferation of microglia .

6. Application in Acute Myeloid Leukemia

  • Summary of Application : Trials are ongoing in acute myeloid leukemia .
  • Results : The results of the trials are not yet available .

Propriétés

IUPAC Name

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPFDRNGHMRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edicotinib

CAS RN

1142363-52-7
Record name Edicotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40346527
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDICOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edicotinib
Reactant of Route 2
Edicotinib
Reactant of Route 3
Reactant of Route 3
Edicotinib
Reactant of Route 4
Reactant of Route 4
Edicotinib
Reactant of Route 5
Edicotinib
Reactant of Route 6
Reactant of Route 6
Edicotinib

Citations

For This Compound
59
Citations
BA Siddiqui, BF Chapin, S Jindal, F Duan… - … for immunotherapy of …, 2023 - ncbi.nlm.nih.gov
… edicotinib reduced CD11b + Gr-1 - F4/80 hi tumor-associated macrophages within the TME.20 Edicotinib … data, we hypothesized that daratumumab or edicotinib would be safe and well-…
Number of citations: 2 www.ncbi.nlm.nih.gov
B Siddiqui, B Chapin, S Jindal, F Duan… - Journal for …, 2021 - search.proquest.com
… four doses of daratumumab or four weeks of edicotinib prior to RP. The most common AEs were … Edicotinib did not demonstrate an impact on CSF-1R+ immune cells in prostate, bone …
Number of citations: 3 search.proquest.com
Z Azhar, RP Grose, A Raza, Z Raza - Exploration of Targeted Anti …, 2023 - ncbi.nlm.nih.gov
… All 7 CSF1R inhibitors interact with residue Met637 exhibiting selectivity except for edicotinib. The inhibitors maintain CSF1R in an auto-inhibitory conformation by interacting with …
Number of citations: 4 www.ncbi.nlm.nih.gov
S O'Donnell, S Curry, N Buggy, M Moynihan… - Archives of Disease in …, 2012 - adc.bmj.com
… We hypothesized that either anti-CD38 (daratumumab) or CSF-1R inhibitor (edicotinib) would be safe and well-tolerated for primary prostate cancer, with successful target modulation …
Number of citations: 2 adc.bmj.com
K Gharzeddine - 2022 - theses.hal.science
… its kinases domains, only one antagonist, Edicotinib, specifically targets DPD expression in … the ability of Edicotinib to destabilize HIF2α in hypoxia. Nonetheless, we found that Edicotinib …
Number of citations: 2 theses.hal.science
JW Lee, J Park, J Kim, J Kim, C Choi, KH Min - European Journal of …, 2021 - Elsevier
… Additionally, cyanoimidazolecarboxamide edicotinib by Johnson & Johnson is under investigation for refractory acute myeloid leukemia (AML) in phase 2 investigations. Array-382 is …
Number of citations: 8 www.sciencedirect.com
P Ordentlich - Seminars in Immunology, 2021 - Elsevier
… Patients with moderate to severe Crohn’s disease were treated for 12 weeks with either edicotinib or placebo. Edicotinib was reported to be generally safe and well tolerated, and PD …
Number of citations: 14 www.sciencedirect.com
ST Barry, DI Gabrilovich, OJ Sansom… - Nature Reviews …, 2023 - nature.com
… PMN-MDSCs 61 and FOXP3 + regulatory T (T reg ) cells 62 accumulate following chronic CSF1R inhibition with edicotinib (also known as JNJ-40346527) and pexidartinib, respectively, …
Number of citations: 27 www.nature.com
L Bejarano, MJC Jordāo, JA Joyce - Cancer discovery, 2021 - AACR
This review provides a comprehensive analysis of the current therapies targeting the TME, combining a discussion of the underlying basic biology with clinical evaluation of different …
Number of citations: 577 aacrjournals.org
KH Lee, WC Yen, WH Lin, PC Wang… - Journal of Medicinal …, 2021 - ACS Publications
Colony-stimulating factor-1 receptor (CSF1R) is implicated in tumor-associated macrophage (TAM) repolarization and has emerged as a promising target for cancer immunotherapy. …
Number of citations: 15 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.